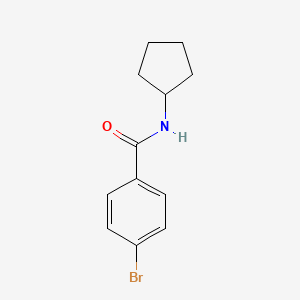

4-bromo-N-cyclopentylbenzamide

Description

4-Bromo-N-cyclopentylbenzamide (CAS: 223557-21-9) is a brominated benzamide derivative featuring a cyclopentyl substituent on the amide nitrogen. Its molecular structure comprises a 4-bromobenzoyl group linked to a cyclopentylamine moiety. This compound is primarily utilized in pharmaceutical and materials science research as a synthetic intermediate or precursor for designing bioactive molecules. Commercial availability is noted through suppliers such as Alfa and CymitQuimica, with typical purity grades of 97% . Benzamide derivatives, including this compound, are valued for their diverse biological activities, such as enzyme inhibition and receptor modulation, owing to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name |

4-bromo-N-cyclopentylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-10-7-5-9(6-8-10)12(15)14-11-3-1-2-4-11/h5-8,11H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHFDTAHDKYHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351365 | |

| Record name | 4-bromo-N-cyclopentylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223557-21-9 | |

| Record name | 4-Bromo-N-cyclopentylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223557-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-N-cyclopentylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-cyclopentylbenzamide typically involves the following steps:

Bromination of Benzene: The initial step involves the bromination of benzene to form 4-bromobenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Formation of 4-Bromobenzoyl Chloride: The 4-bromobenzene is then converted to 4-bromobenzoyl chloride using thionyl chloride (SOCl2).

Amidation Reaction: Finally, 4-bromobenzoyl chloride reacts with cyclopentylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-cyclopentylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed:

Substitution: Various substituted benzamides.

Reduction: Cyclopentylamine derivatives.

Oxidation: Cyclopentyl ketones or carboxylic acids.

Scientific Research Applications

4-Bromo-N-cyclopentylbenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentyl group play crucial roles in binding affinity and specificity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-N-cyclopentylbenzamide with analogous benzamide derivatives, focusing on synthetic methods , structural features , and functional properties .

Structural and Electronic Differences

Substituent Effects :

- The cyclopentyl group in the target compound introduces significant steric bulk compared to smaller substituents like phenyl or dimethylamine. This bulk may hinder molecular packing in crystalline states or binding to biological targets .

- Electron-withdrawing groups (e.g., Br, nitro) decrease electron density on the benzamide ring, influencing reactivity in electrophilic substitutions. For example, the nitro group in 4-bromo-N-(2-nitrophenyl)benzamide creates a planar molecular conformation with a dihedral angle of 5.9° between the benzamide and nitro-substituted rings , whereas the methoxy groups in 4-bromo-N-(3,5-dimethoxyphenyl)benzamide enhance solubility and π-π stacking .

Crystallographic Data :

- The title compound’s structure remains unreported in crystallographic databases, but analogs like 4-bromo-N-phenylbenzamide exhibit bond lengths of 1.390–1.406 Å for C–Br and 1.222 Å for C=O, consistent with typical benzamides .

- In contrast, 4-bromo-N-(2-nitrophenyl)benzamide shows elongated C–N bonds (1.347–1.365 Å) due to resonance effects from the nitro group .

Biological Activity

4-Bromo-N-cyclopentylbenzamide (C12H14BrNO) is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for further development in drug discovery. This article reviews the available literature on the biological activity of this compound, including synthesis methods, biological evaluations, and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with cyclopentylamine. The reaction can be conducted under controlled conditions to yield the desired product with high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives targeting vascular endothelial growth factor receptor (VEGFR-2) have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

- Case Study : A derivative of this compound demonstrated significant cytotoxic effects against HepG2 liver cancer cells, with an IC50 value indicating effective inhibition of cell proliferation. The compound induced apoptosis and cell cycle arrest at the pre-G1 phase, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

Compounds related to this compound have also been evaluated for their anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in inflammatory responses.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The amide functional group is known to facilitate binding to various receptors, potentially modulating signaling pathways involved in cell growth and inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications to the cyclopentyl group or the bromine substituent can significantly influence the compound's efficacy and selectivity towards specific targets.

| Compound | Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Cytotoxicity (HepG2) | 12.5 | Apoptosis induction |

| Related Compound A | Anti-inflammatory | 15.0 | TNF-α inhibition |

| Related Compound B | VEGFR-2 inhibition | 8.0 | Cell cycle arrest |

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while this compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile comprehensively. Toxicological evaluations should include assessments of acute toxicity, genotoxicity, and long-term effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.